molecular formula C13H12BrNO4 B5536344 N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide

N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B5536344
M. Wt: 326.14 g/mol
InChI Key: JIGMGKJHPKTALR-UHFFFAOYSA-N
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Description

N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H12BrNO4 and its molecular weight is 326.14 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2,5-dimethoxyphenyl)-2-furamide is 324.99497 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • A novel synthesis of 2,5-diimino-furans via palladium-catalyzed cyclization was reported, indicating potential precursors for maleamides, which could be relevant for N-(4-bromo-2,5-dimethoxyphenyl)-2-furamide (Jiang et al., 2014).

Pharmaceutical Applications

  • A study focused on synthesizing N-(4-bromophenyl)furan-2-carboxamides and investigating their antibacterial activities against various drug-resistant bacteria, which could imply potential uses in treating bacterial infections (Siddiqa et al., 2022).

DNA Interactions and Antiprotozoal Activity

  • Research on 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, suggested its effectiveness against Pneumocystis carinii pathogen and enhanced DNA-binding affinity, indicating a potential use in antiprotozoal therapies (Laughton et al., 1995).
  • Another study synthesized 2,5-bis(4-guanylphenyl)furans with antimalarial and antitrypanosomal activity, highlighting their potential in treating protozoal infections (Das & Boykin, 1977).

Biopolymer Synthesis

  • Research on enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides explored creating biobased alternatives to petrol-based polyamides, suggesting applications in high-performance materials (Jiang et al., 2016).

Cellular Distribution and Cancer Research

  • A study on furamidine analogues and their distribution in tumor cells investigated the influence of positive charges on cellular uptake, relevant for cancer therapy (Lansiaux et al., 2002).

FGFR1 Inhibition in Lung Cancer Treatment

  • The synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors for non-small cell lung cancer treatment was reported, indicating potential therapeutic applications (Xie et al., 2018).

Properties

IUPAC Name

N-(4-bromo-2,5-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGMGKJHPKTALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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